Amino-PEG4-(CH2)3CO2H

Vue d'ensemble

Description

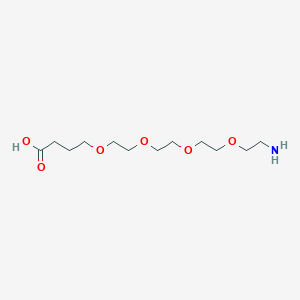

Amino-PEG4-(CH2)3CO2H is a polyethylene glycol (PEG) derivative that contains an amino group and a terminal carboxylic acid. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Applications De Recherche Scientifique

Amino-PEG4-(CH2)3CO2H has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

Industry: Applied in the production of functionalized materials and coatings

Analyse Biochimique

Biochemical Properties

Amino-PEG4-(CH2)3CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. It interacts with various enzymes, proteins, and other biomolecules. The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds. This interaction is crucial in drug delivery systems and the synthesis of bioconjugates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances solubility in aqueous media, which is essential for its interaction with cellular components. The compound’s ability to form stable amide bonds with primary amine groups allows it to modify proteins and peptides, impacting cell function and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of stable amide bonds. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, while the terminal carboxylic acid reacts with primary amine groups. These interactions facilitate the modification of proteins and peptides, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under storage conditions of -20°C and is shipped at ambient temperature. Over time, it may undergo degradation, impacting its long-term effects on cellular function. Studies have shown that this compound maintains its stability and reactivity for extended periods, making it suitable for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modifies proteins and peptides without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating its incorporation into metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to move efficiently within the cellular environment. The compound’s localization and accumulation are influenced by its interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. The compound’s hydrophilic nature and reactive groups enable it to localize within specific cellular compartments or organelles. This localization is crucial for its activity and function, impacting cellular processes and biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amino-PEG4-(CH2)3CO2H can be synthesized through a multi-step process involving the functionalization of PEG chainsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pH, and concentration of reactants. The process may include purification steps such as crystallization, distillation, or chromatography to ensure high purity and yield .

Types of Reactions:

Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions with activated esters or carbonyl compounds.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions:

EDC or DCC: Used as activators for amide bond formation.

Organic Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM) to dissolve reactants and facilitate reactions

Major Products:

Amide Derivatives: Formed through the reaction of the carboxylic acid with primary amines.

Substituted PEG Compounds: Resulting from nucleophilic substitution reactions

Mécanisme D'action

The mechanism of action of Amino-PEG4-(CH2)3CO2H involves its ability to form stable amide bonds with primary amines. This reactivity is facilitated by the presence of activators such as EDC or DCC, which promote the formation of a reactive intermediate. The compound can also act as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Comparaison Avec Des Composés Similaires

Amino-PEG4-(CH2)3CO2Me: Similar structure but with a methyl ester instead of a carboxylic acid.

Amino-PEG4-(CH2)3CO2Et: Similar structure but with an ethyl ester instead of a carboxylic acid

Uniqueness: Amino-PEG4-(CH2)3CO2H is unique due to its terminal carboxylic acid, which allows for the formation of stable amide bonds with primary amines. This property makes it highly versatile for use in various chemical and biological applications .

Activité Biologique

Amino-PEG4-(CH2)3CO2H, a polyethylene glycol (PEG) derivative, has garnered attention in biochemical and pharmaceutical research due to its unique structure and biological activity. This compound features an amino group and a terminal carboxylic acid, which contribute to its reactivity and solubility in aqueous environments. The following sections will delve into its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

- Molecular Formula: C12H25NO6

- Molecular Weight: 279.33 g/mol

- CAS Number: 144598-03-8

- Purity: ≥98%

- Storage Conditions: -20°C

The hydrophilic nature of the PEG spacer enhances the solubility of this compound in biological fluids, making it suitable for various applications in drug delivery and bioconjugation.

This compound is primarily known for its ability to form stable amide bonds through its amino and carboxylic acid functional groups. This property is crucial for:

- Formation of Bioconjugates: The amino group reacts with activated carboxylic acids or NHS esters to facilitate the synthesis of bioconjugates, which are essential in drug delivery systems .

- Modification of Biomolecules: The compound can modify proteins and peptides, impacting their stability and function within cellular environments .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Influence on Cell Signaling: By modifying proteins involved in signaling pathways, this compound can alter gene expression and cellular metabolism .

- Enhanced Solubility: Its hydrophilic properties improve the solubility of therapeutic agents, enhancing their bioavailability when used in drug formulations .

The mechanism by which this compound exerts its effects involves:

- Amide Bond Formation: The amino group reacts with carboxylic acids or activated esters in the presence of coupling agents like EDC or DCC, forming stable amide bonds that link various biomolecules .

- Stabilization of Therapeutics: By conjugating drugs to this PEG derivative, researchers can enhance the stability and efficacy of therapeutic agents against enzymatic degradation in biological systems .

Applications in Scientific Research

This compound has a wide range of applications across different fields:

- Drug Delivery Systems: Its ability to improve solubility and stability makes it a valuable component in formulating drugs that require enhanced bioavailability .

- Synthesis of PROTACs: This compound serves as a linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells .

- Bioconjugation Techniques: It is employed in various bioconjugation methods to create stable linkages between drugs and targeting moieties or imaging agents .

Case Study 1: Drug Conjugation

In a study exploring the use of this compound for drug conjugation, researchers demonstrated that conjugating a chemotherapeutic agent to this PEG derivative significantly improved its solubility and reduced off-target effects. The modified drug exhibited enhanced efficacy against cancer cell lines compared to the unconjugated form.

Case Study 2: PROTAC Development

Another study focused on the application of this compound in synthesizing PROTACs. The researchers found that using this linker allowed for efficient degradation of target proteins via the ubiquitin-proteasome pathway, showcasing its potential as a tool for targeted protein degradation therapies.

Propriétés

IUPAC Name |

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)COCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.